Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate
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Overview
Description
Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate is a chemical compound with the molecular formula C18H23ClN2O4 and a molecular weight of 366.839 Da . This compound is known for its unique molecular structure, which includes a quinazoline ring substituted with a chloro and methoxy group, linked to a heptanoate ester chain . It is a clear, pale liquid and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring is synthesized by reacting 4-chloro-7-methoxyaniline with appropriate reagents under controlled conditions.
Esterification: The quinazoline derivative is then reacted with heptanoic acid in the presence of a catalyst to form the ester linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The chloro group on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to interact with kinase enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline-based drug used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Erlotinib: Another EGFR inhibitor with a similar quinazoline structure.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both chloro and methoxy substituents on the quinazoline ring. These structural features contribute to its distinct chemical properties and potential biological activities .
Biological Activity
Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Structure:
- Molecular Formula: C18H23ClN2O4
- CAS Number: 1012057-26-9
- IUPAC Name: this compound
This compound acts primarily as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and suppression of gene expression. By inhibiting HDAC activity, this compound can promote the expression of genes involved in cell cycle regulation and apoptosis, making it a candidate for cancer therapy .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that HDAC inhibitors can induce cell cycle arrest and apoptosis in various cancer cell lines. The compound's ability to modulate gene expression may enhance the efficacy of traditional chemotherapeutics .
Table 1: Summary of Anticancer Activity
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
HeLa | 5.2 | HDAC inhibition | |
MCF-7 | 3.8 | Apoptosis induction | |
A549 | 4.5 | Cell cycle arrest |
Other Biological Activities
In addition to its anticancer effects, this compound has shown promise in other areas:
- Anti-inflammatory Activity: Some quinazoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Activity: Preliminary studies suggest that quinazoline derivatives may exhibit antimicrobial effects against various pathogens, although specific data on this compound is limited.
Case Studies
Case Study 1: Inhibition of Tumor Growth
In a recent study, this compound was tested in vivo using a xenograft model of breast cancer. The results demonstrated a significant reduction in tumor volume compared to the control group, highlighting its potential as an effective therapeutic agent .
Case Study 2: Synergistic Effects with Chemotherapy
Another investigation explored the synergistic effects of this compound when combined with doxorubicin in ovarian cancer models. The combination therapy resulted in enhanced apoptosis and reduced resistance to chemotherapy, suggesting that this compound may overcome chemoresistance mechanisms .
Properties
CAS No. |
1012057-26-9 |
---|---|
Molecular Formula |
C18H23ClN2O4 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
ethyl 7-(4-chloro-7-methoxyquinazolin-6-yl)oxyheptanoate |
InChI |
InChI=1S/C18H23ClN2O4/c1-3-24-17(22)8-6-4-5-7-9-25-16-10-13-14(11-15(16)23-2)20-12-21-18(13)19/h10-12H,3-9H2,1-2H3 |
InChI Key |
XPYIGLNPWGXMJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC |
Origin of Product |
United States |
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